An In-Depth Technical Guide to 2-Fluoro-1-phenylpropan-1-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Fluoro-1-phenylpropan-1-one: Properties, Synthesis, and Applications
Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the vast array of fluorinated building blocks, α-fluoroketones represent a particularly valuable class of compounds. Their unique electronic properties and reactivity make them versatile intermediates and key pharmacophores. This guide provides a comprehensive technical overview of 2-Fluoro-1-phenylpropan-1-one (also known as α-fluoropropiophenone), a representative α-fluoroketone, with a focus on its chemical properties, synthesis, and significance for researchers in drug development.
Molecular Identity and Physicochemical Properties
2-Fluoro-1-phenylpropan-1-one is a ketone characterized by a phenyl group attached to the carbonyl carbon and a fluorine atom at the adjacent α-position. This substitution pattern is critical to its reactivity and utility.
Chemical Structure and Identifiers
The fundamental identity of a compound is established by its structure and standardized nomenclature.
Caption: Chemical structure of 2-Fluoro-1-phenylpropan-1-one.
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-fluoro-1-phenylpropan-1-one | [3] |
| Synonyms | α-fluoropropiophenone, 2-fluoro-1-phenyl-1-propanone | [3] |
| CAS Number | 21120-36-5 | [3] |
| Molecular Formula | C₉H₉FO | [3] |
| Molecular Weight | 152.16 g/mol | [3] |
| InChIKey | RWELYCYPEFUDEH-UHFFFAOYSA-N | [3] |
| SMILES | CC(C(=O)C1=CC=CC=C1)F | [3] |
| XLogP3 | 2.4 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 |[3] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a complete experimental dataset for this specific molecule is not publicly aggregated, its expected spectral characteristics can be inferred from its structure and data on analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-Fluoro-1-phenylpropan-1-one
| Technique | Feature | Expected Chemical Shift / Signal |
|---|---|---|
| ¹H NMR | Phenyl protons | ~7.5-8.1 ppm (multiplet, 5H) |
| CH-F proton | ~5.5-6.0 ppm (doublet of quartets) | |
| CH₃ protons | ~1.6-1.8 ppm (doublet) | |
| ¹³C NMR | C=O (carbonyl) | ~195-200 ppm |
| Phenyl C (quaternary) | ~135 ppm | |
| Phenyl CH | ~128-134 ppm | |
| CH-F | ~85-95 ppm (doublet, due to C-F coupling) | |
| CH₃ | ~18-22 ppm (doublet, due to C-C-F coupling) | |
| ¹⁹F NMR | CH-F | ~ -180 to -200 ppm (quartet of doublets) |
| IR Spectroscopy | C=O stretch | ~1690-1710 cm⁻¹ |
| C-F stretch | ~1000-1100 cm⁻¹ | |
| Aromatic C-H stretch | ~3050-3100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 152.06 |
| | Key Fragments | m/z = 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
Rationale: The predicted chemical shifts are based on standard values for similar functional groups. The key feature in the NMR spectra is the coupling observed with the fluorine atom. In ¹H NMR, the alpha-proton is split by both the adjacent methyl protons and the fluorine atom. In ¹³C NMR, the carbons alpha and beta to the fluorine will show characteristic splitting (¹JCF and ²JCF coupling constants). ¹⁹F NMR provides a direct and sensitive handle for observing the fluorinated center.
Synthesis of α-Fluoroketones: A Representative Protocol
The synthesis of α-fluoroketones is a critical area of research, with numerous methods developed for their preparation.[4][5] A common and effective strategy is the direct electrophilic fluorination of a ketone enolate or silyl enol ether. Below is a representative protocol for the synthesis of 2-Fluoro-1-phenylpropan-1-one from its non-fluorinated precursor, propiophenone.
Synthesis Workflow
Caption: General workflow for electrophilic fluorination.
Detailed Experimental Protocol
Objective: To synthesize 2-Fluoro-1-phenylpropan-1-one via direct electrophilic fluorination of 1-phenylpropan-1-one (propiophenone).
Materials:
-
1-Phenylpropan-1-one (Propiophenone) (1.0 eq)
-
Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylpropan-1-one (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Add Selectfluor (1.1 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure 2-Fluoro-1-phenylpropan-1-one.
Causality: The choice of an electrophilic fluorinating agent like Selectfluor is crucial for this transformation, as it delivers an "F⁺" equivalent to the electron-rich enol or enolate form of the starting ketone.[6] Acetonitrile is a common polar aprotic solvent for this reaction. The aqueous work-up serves to remove the water-soluble byproducts from the Selectfluor reagent and any remaining unreacted starting material.
Reactivity and Mechanistic Insights
The chemical behavior of 2-Fluoro-1-phenylpropan-1-one is dominated by the interplay between the electron-withdrawing carbonyl group and the highly electronegative α-fluorine atom.
Electrophilicity of the Carbonyl Group
The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. This is a standard reaction for ketones.
Covalent Modification of Nucleophiles
A key aspect of α-fluoroketone reactivity, highly relevant in drug discovery, is their ability to act as covalent inhibitors.[7] The α-carbon, activated by the adjacent carbonyl, can be attacked by a nucleophile. The fluorine atom can then act as a leaving group, particularly if the initial adduct can rearrange. For example, α-fluoromethyl ketones are well-known irreversible inhibitors of cysteine proteases.[7] The cysteine thiolate attacks the carbonyl carbon, and a subsequent rearrangement or elimination can lead to a stable covalent bond.
Caption: Reaction of an α-fluoroketone with a nucleophile.
Applications in Drug Discovery and Development
The introduction of fluorine can significantly improve a drug candidate's metabolic stability, binding affinity, and membrane permeability.[1][2] 2-Fluoro-1-phenylpropan-1-one and related α-fluoroketones are valuable in this context for several reasons:
-
Building Blocks: They serve as versatile starting materials for the synthesis of more complex fluorinated molecules. The ketone can be readily converted to other functional groups (alcohols, amines, heterocycles) while retaining the influential fluorine atom.
-
Covalent Warheads: As discussed, the α-fluoroketone motif can be used to design targeted covalent inhibitors.[7] This is a powerful strategy for achieving high potency and prolonged duration of action against specific enzyme targets, such as proteases or kinases.
-
Physicochemical Modulation: The fluorine atom at the α-position lowers the pKa of the adjacent α-protons, influencing enolate formation. It also alters the dipole moment and lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic profiles. The use of fluorinated moieties is a well-established strategy in the development of antivirals and other therapeutics.[8][9]
Conclusion
2-Fluoro-1-phenylpropan-1-one exemplifies the utility of α-fluoroketones as a compound class. Its properties, governed by the α-fluoro substitution, make it an object of interest for synthetic and medicinal chemists. A thorough understanding of its structure, spectroscopic signatures, synthesis, and reactivity provides researchers and drug development professionals with the foundational knowledge to leverage this and similar building blocks in the creation of novel, effective therapeutics. The continued development of new fluorination methods will undoubtedly expand the accessibility and application of these valuable chemical entities.
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